N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide is a chemical compound that features a benzamide core substituted with a propyl group and a hydroxyethyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-propylbenzoic acid and 3-thiophenemethanol.
Formation of Benzoyl Chloride: 4-propylbenzoic acid is converted to 4-propylbenzoyl chloride using thionyl chloride under reflux conditions.
Amide Formation: The 4-propylbenzoyl chloride is then reacted with 3-thiophenemethanol in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Formation of N-(2-oxo-2-(thiophen-3-yl)ethyl)-4-propylbenzamide.
Reduction: Formation of N-(2-amino-2-(thiophen-3-yl)ethyl)-4-propylbenzamide.
Substitution: Formation of brominated derivatives of the thiophene ring.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-4-propylbenzamide
- N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methylbenzamide
- N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-ethylbenzamide
Uniqueness
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-propylbenzamide is unique due to the specific positioning of the propyl group on the benzamide core and the thiophene ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-4-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-2-3-12-4-6-13(7-5-12)16(19)17-10-15(18)14-8-9-20-11-14/h4-9,11,15,18H,2-3,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBDREMJLDIGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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